molecular formula C9H5F2NO B147570 3-(2,6-Difluorophenyl)-3-oxopropanenitrile CAS No. 40017-76-3

3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B147570
CAS No.: 40017-76-3
M. Wt: 181.14 g/mol
InChI Key: UFGUAZITUTVDOC-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Addition and Cyclization Reactions

  • 3-Oxopropanenitriles, including 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, are used in radical addition reactions with terminal dienes, leading to the formation of dihydrofurans. These reactions are promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, indicating the compound's utility in synthesizing complex organic structures (Hocaoglu & Yılmaz, 2019).
  • Oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been studied, showing the synthesis of 4,5-dihydrofuran-3-carbonitriles. This highlights the potential of this compound in forming heterocycles (Yılmaz et al., 2005).

Synthesis of Novel Compounds

  • 3-Oxopropanenitriles are involved in the synthesis of polysubstituted thiophene and 1,3,4-thiadiazole derivatives. These derivatives have potential applications in materials science and pharmaceuticals (Farag et al., 1997).
  • A study demonstrates the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method showcases the flexibility of 3-oxopropanenitriles in chemical synthesis (Andicsová-Eckstein et al., 2016).

Application in Multicomponent Reactions

  • Multicomponent reactions involving 3-oxopropanenitriles lead to the formation of complex organic compounds like 6-(indol-3-yl)-4H-pyrans. This demonstrates the role of this compound in creating biologically relevant structures (Song et al., 2014).

Antimicrobial Studies

  • Some novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives synthesized from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) have shown promising antimicrobial properties. This suggests potential pharmaceutical applications for compounds synthesized from 3-oxopropanenitriles (Kheder & Mabkhot, 2012).

Properties

IUPAC Name

3-(2,6-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGUAZITUTVDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504998
Record name 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40017-76-3
Record name 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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